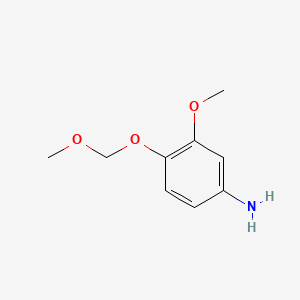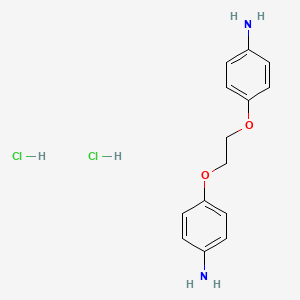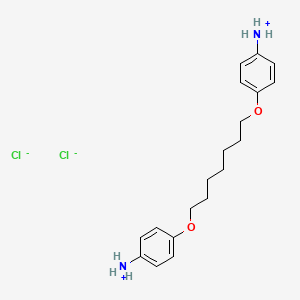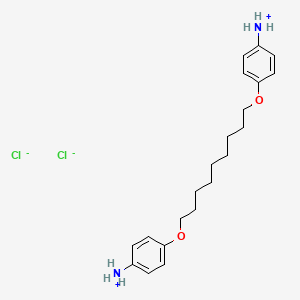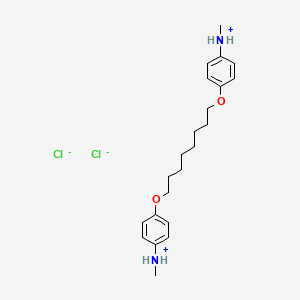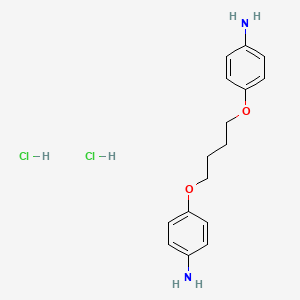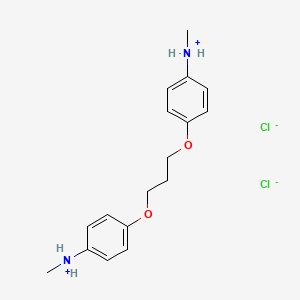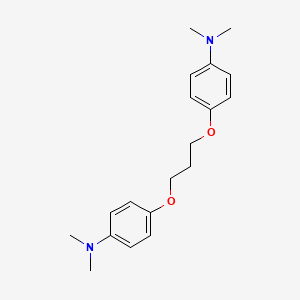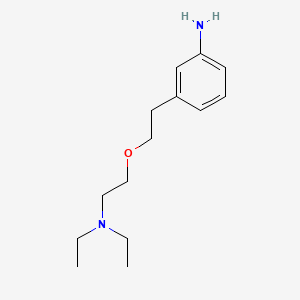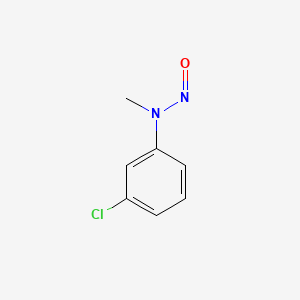
3-(Biphenyl-4-yl)-3-hydroxyquinuclidine
概要
説明
- Initially synthesized in 1878, it gained prominence in the 1950s after the withdrawal of the chemically similar analgesic phenacetin due to renal toxicity.
- Today, PMID8709131C2a (+) is widely used worldwide, available over the counter, and forms the first step of the WHO analgesic ladder.
PMID8709131C2a (+): , also known by its preferred name, is a compound with the systematic IUPAC name or . Its chemical formula is .
科学的研究の応用
Medicine: has been explored for its potential in various therapeutic areas, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities.
Chemistry: It serves as a privileged structure in drug discovery programs due to its broad bio-responses.
準備方法
化学反応の分析
Reactions: undergoes nucleophilic and electrophilic substitution reactions, similar to benzene and pyridine ring systems.
Common Reagents and Conditions: Reactions may involve various reagents, such as acids, bases, and oxidizing agents. Detailed conditions would depend on the specific reaction.
Major Products: The products formed from these reactions can vary, but they often retain the quinoline scaffold.
作用機序
- Despite over a century of study, the exact mechanism remains elusive.
Central Mechanisms:
類似化合物との比較
Uniqueness: Highlighting its distinct features compared to similar compounds would require a comprehensive analysis.
Similar Compounds: While I don’t have specific information on similar compounds, exploring related quinoline derivatives could provide valuable insights.
特性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC名 |
3-(4-phenylphenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C19H21NO/c21-19(14-20-12-10-18(19)11-13-20)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,18,21H,10-14H2 |
InChIキー |
WPCQYFUQHBLGAX-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
正規SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)C4=CC=CC=C4)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(biphenyl-4-yl)-3-HQ 3-(biphenyl-4-yl)-3-hydroxyquinuclidine |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

